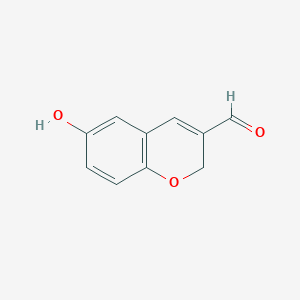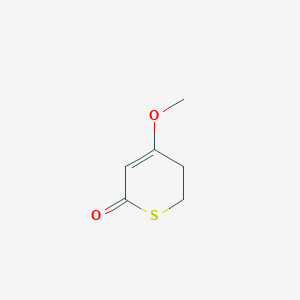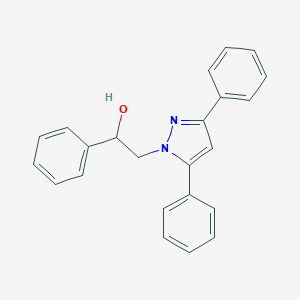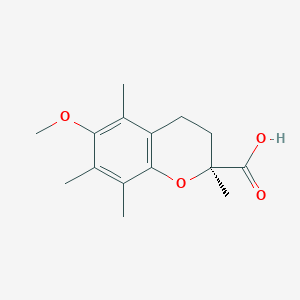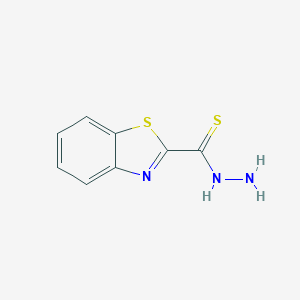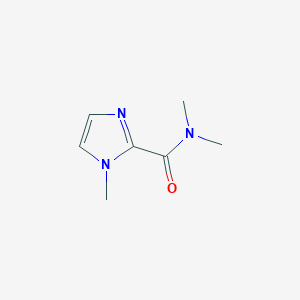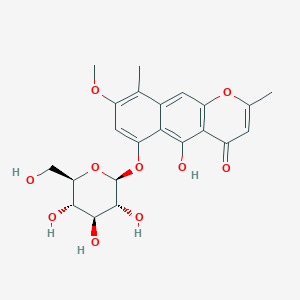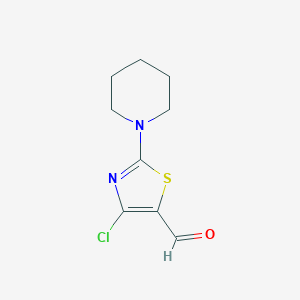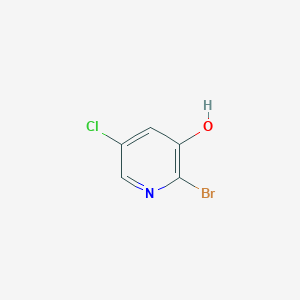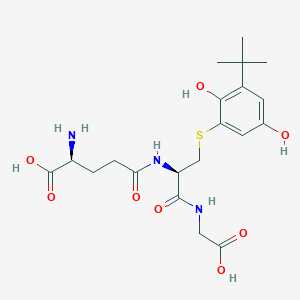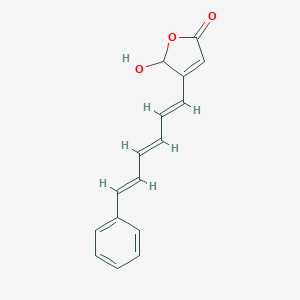
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, also known as 6-PPHF, is a natural compound that is found in a variety of fruits and vegetables. This compound has been the subject of scientific research due to its potential health benefits and medicinal properties.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. One study found that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical And Physiological Effects
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and lipid peroxidation, which are involved in the development of various diseases, including cancer and cardiovascular disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that it is a natural compound that can be easily synthesized or extracted from natural sources. This compound has also been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Future Directions
Future research on 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies should also investigate the optimal dosage and administration of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone for various diseases and conditions. Additionally, more research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, or 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, is a natural compound that has been the subject of scientific research due to its potential health benefits and medicinal properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and therapeutic potential, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone shows promise as a natural compound with potential applications in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can be achieved through various methods, including the extraction from natural sources or chemical synthesis. One common method of chemical synthesis involves the reaction of 4-hydroxy-2-butanone with 1,3,5-hexatriene in the presence of a base catalyst. This reaction produces 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone as a yellow crystalline solid.
Scientific Research Applications
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. One area of research has focused on its anti-inflammatory properties. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Another area of research has focused on the potential anti-cancer properties of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
properties
CAS RN |
135160-33-7 |
|---|---|
Product Name |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-hydroxy-3-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]-2H-furan-5-one |
InChI |
InChI=1S/C16H14O3/c17-15-12-14(16(18)19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h1-12,16,18H/b2-1+,8-4+,11-7+ |
InChI Key |
ASTSPPNXMWCPRE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
synonyms |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
